molecular formula C31H26BrP B8699907 Benzhydryltriphenylphosphonium bromide CAS No. 7333-65-5

Benzhydryltriphenylphosphonium bromide

Cat. No.: B8699907
CAS No.: 7333-65-5
M. Wt: 509.4 g/mol
InChI Key: FTSCODUNODCCCT-UHFFFAOYSA-M
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Description

Benzhydryltriphenylphosphonium bromide (CAS 7333-65-5) is a quaternary phosphonium salt with the molecular formula C₃₁H₂₆BrP and a molecular weight of 509.4 g/mol (calculated). It features a benzhydryl (diphenylmethyl) group attached to a triphenylphosphonium core, with a bromide counterion. This compound is notable for its bulky aromatic substituents, which influence its physicochemical properties, such as solubility, melting point, and reactivity.

Properties

CAS No.

7333-65-5

Molecular Formula

C31H26BrP

Molecular Weight

509.4 g/mol

IUPAC Name

benzhydryl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C31H26P.BrH/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25,31H;1H/q+1;/p-1

InChI Key

FTSCODUNODCCCT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzhydryltriphenylphosphonium bromide can be synthesized through the reaction of benzhydryl bromide with triphenylphosphine. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures. One efficient method involves microwave irradiation, which significantly reduces reaction times and improves yields. For example, the reaction can be carried out at 60°C for 30 minutes under microwave irradiation, resulting in high yields of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzhydryltriphenylphosphonium bromide primarily undergoes substitution reactions due to the presence of the phosphonium group. It is commonly used in the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. This reaction is highly valuable in organic synthesis for the formation of carbon-carbon double bonds.

Common Reagents and Conditions: The Wittig reaction involving this compound typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phosphonium salt, forming a ylide. The ylide then reacts with the carbonyl compound under mild conditions to produce the desired alkene.

Major Products: The major products formed from the reactions involving this compound are alkenes. The specific structure of the alkene depends on the carbonyl compound used in the reaction.

Scientific Research Applications

Chemistry: Benzhydryltriphenylphosphonium bromide is widely used in organic synthesis, particularly in the Wittig reaction, to form alkenes. It is also used as a precursor for the synthesis of other phosphonium salts and as a reagent in various substitution reactions .

Biology and Medicine: In biological research, this compound can be used as a tool to study cellular processes involving phosphonium salts. Its stability and reactivity make it suitable for use in various biochemical assays and experiments.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role in the synthesis of complex organic molecules makes it a valuable reagent in large-scale chemical manufacturing.

Mechanism of Action

The mechanism of action of benzhydryltriphenylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt using a strong base. The ylide then reacts with a carbonyl compound to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce an oxaphosphetane intermediate. The oxaphosphetane intermediate then decomposes to form the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Bulkiness: this compound’s diphenylmethyl group imparts significant steric hindrance compared to smaller substituents like methyl or butyl. This bulkiness may reduce solubility in polar solvents but enhance compatibility in nonpolar media . Benzyltriphenylphosphonium bromide (C₆H₅CH₂-) balances moderate bulk with reactivity, making it a versatile phase-transfer catalyst . Methyltriphenylphosphonium bromide (CH₃-) is compact, favoring high crystallinity and stability in Wittig reactions .
  • Melting Points :

    • Bulky substituents generally lower melting points due to reduced crystallinity. For example, benzyltriphenylphosphonium bromide melts at 295–298°C, while methyltriphenylphosphonium bromide (smaller substituent) melts lower at 230–235°C . Benzhydryl’s melting point is unreported but likely lower than benzyl derivatives.
  • Reactivity in Organic Synthesis :

    • Butyltriphenylphosphonium bromide (C₄H₉-) is used in alkylation reactions due to its moderate lipophilicity .
    • (Benzoylmethyl)triphenylphosphonium bromide (C₆H₅COCH₂-), with an electron-withdrawing benzoyl group, facilitates the formation of reactive ylides for carbonyl olefination .

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